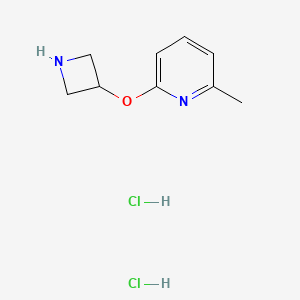
2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride
Übersicht
Beschreibung
2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N2O and its molecular weight is 237.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.
Synthesis
The compound can be synthesized through various methods, typically involving the reaction of 6-methylpyridine with azetidine derivatives under controlled conditions. The dihydrochloride salt form enhances its solubility and stability, making it suitable for biological applications.
The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. The compound's structure allows it to act as a ligand, modulating receptor activity, which can influence cognitive functions and behaviors related to addiction and anxiety.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : It has shown potential in protecting neuronal cells from apoptosis in vitro.
- Anti-addictive Properties : Studies suggest that it may reduce alcohol consumption by desensitizing nAChRs, similar to varenicline's mechanism of action .
- Cognitive Enhancement : Preliminary studies indicate improvements in memory and learning tasks in animal models when treated with this compound.
Study 1: Neuroprotective Effects
In a study assessing the neuroprotective properties of this compound, researchers found that it significantly reduced neuronal cell death induced by oxidative stress. The compound was administered to cultured neurons exposed to hydrogen peroxide, resulting in a decrease in apoptotic markers compared to control groups .
Study 2: Alcohol Consumption Reduction
A behavioral study involving rats demonstrated that administration of this compound led to a significant reduction in alcohol self-administration. The results suggest that the compound's ability to modulate nAChR activity may contribute to its anti-addictive properties .
Data Table: Biological Activity Overview
Eigenschaften
IUPAC Name |
2-(azetidin-3-yloxy)-6-methylpyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-7-3-2-4-9(11-7)12-8-5-10-6-8;;/h2-4,8,10H,5-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKSASHRODATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















